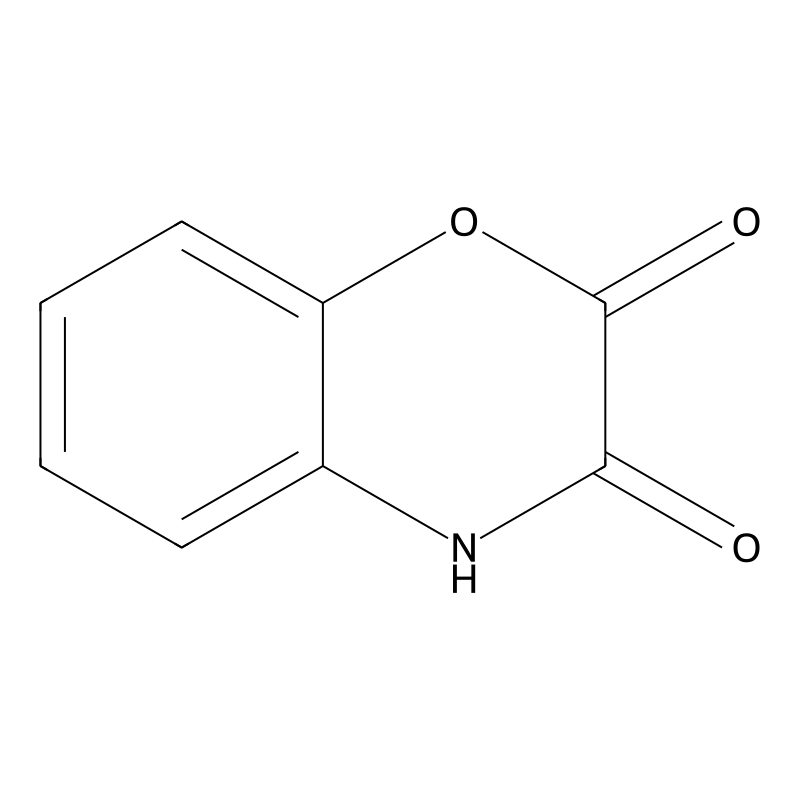

2H-1,4-Benzoxazine-2,3(4H)-dione

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Precursor for Organic Synthesis

Phthalimide serves as a valuable starting material for the synthesis of various organic molecules due to its reactive nature. The imide group present in its structure can be readily modified through different chemical reactions, allowing the creation of diverse functional groups and complex organic compounds. For instance, it can be used to synthesize:

- N-substituted phthalimides: These derivatives find applications in medicinal chemistry and materials science .

- Aromatic amines: Phthalimide can be converted to aromatic amines through a reduction reaction, which are crucial building blocks in numerous pharmaceuticals and dyes .

- Heterocyclic compounds: Various heterocyclic compounds, including quinolones and isoindoles, can be synthesized using phthalimide as a starting material due to its ring structure and reactivity .

Catalyst and Reagent in Chemical Reactions

Phthalimide's unique properties make it a valuable catalyst and reagent in various chemical reactions. Here are some examples:

- Acylation reactions: Phthalimide can act as a catalyst for acylation reactions, facilitating the introduction of acyl groups (R-CO-) onto other molecules .

- Suzuki coupling reactions: Phthalimide derivatives can be employed as ligands in Suzuki coupling reactions, which are widely used in organic synthesis to form carbon-carbon bonds .

- Nucleophilic substitution reactions: Phthalimide can act as a leaving group in nucleophilic substitution reactions, enabling the introduction of new functional groups onto other molecules .

Biomedical Research Applications

Phthalimide exhibits various biological properties that make it relevant in biomedical research. Some potential areas of exploration include:

- Antimicrobial activity: Studies suggest that certain phthalimide derivatives possess antimicrobial properties and could be explored for the development of novel antibiotics .

- Anticancer properties: Phthalimide derivatives have been investigated for their potential antitumor activity, with some showing promising results in preclinical studies .

- Enzyme inhibitors: Phthalimide-based compounds can act as inhibitors for various enzymes, offering potential therapeutic applications in different diseases .

2H-1,4-Benzoxazine-2,3(4H)-dione is a heterocyclic aromatic compound characterized by its unique structure, which consists of a benzene ring fused with an oxazine and imide functional groups. Its molecular formula is C₈H₅NO₃, and it has a molecular weight of approximately 163.13 g/mol. The compound appears as a white to off-white solid and exhibits notable stability under standard conditions. Its structure includes an imide group that can undergo various chemical modifications, making it valuable in organic synthesis and medicinal chemistry .

Phthalimide itself does not possess a well-defined mechanism of action in biological systems. However, its derivatives can exhibit various biological activities depending on the functional groups attached to the imide ring []. Some studies suggest potential antimicrobial and anticancer properties of certain phthalimide derivatives [].

- Nucleophilic Substitution: The carbonyl group in the imide can be attacked by nucleophiles, leading to the formation of N-substituted derivatives.

- Reduction: The compound can be reduced to yield corresponding amines, which are significant in pharmaceutical applications.

- Hydrolysis: Kinetic studies indicate that hydrolysis of the compound is fractional order with respect to hydroxide ion concentration, suggesting a complex reaction mechanism .

2H-1,4-Benzoxazine-2,3(4H)-dione exhibits various biological activities:

- Antimicrobial Properties: Some derivatives have shown potential antimicrobial activity against various pathogens.

- Anticancer Activity: Certain modifications of the compound have been investigated for their efficacy in cancer treatment.

- Analgesic Effects: It has been noted for its analgesic properties, making it relevant in pain management research .

Several methods are employed for synthesizing 2H-1,4-Benzoxazine-2,3(4H)-dione:

- From Phthalic Anhydride: Phthalic anhydride reacts with oximes in the presence of base (e.g., triethylamine) to yield the benzoxazine derivative.

- Using Dicarboxylic Acid Chlorides: Dicarboxylic acid chlorides can react with oximes to form the desired compound under specific conditions .

- Oxidation Reactions: The oxidation of naphthalene or phthalic anhydride can also produce intermediates leading to this compound.

The applications of 2H-1,4-Benzoxazine-2,3(4H)-dione span various fields:

- Medicinal Chemistry: Its derivatives are explored for potential therapeutic uses in treating infections and cancers.

- Organic Synthesis: It serves as a versatile building block for synthesizing more complex organic molecules.

- Material Science: The compound's unique properties make it suitable for developing new materials with specific functionalities.

Interaction studies involving 2H-1,4-Benzoxazine-2,3(4H)-dione have highlighted its reactivity with various biological molecules:

- Protein Binding: The compound can interact with proteins, influencing their activity and stability.

- Enzyme Inhibition: Some studies suggest that its derivatives may inhibit specific enzymes involved in disease pathways.

- Cellular Uptake: Investigations into how the compound is taken up by cells are ongoing to understand its pharmacokinetics better .

Several compounds share structural similarities with 2H-1,4-Benzoxazine-2,3(4H)-dione. Here is a comparison highlighting their uniqueness:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| 2H-1,3-Benzoxazine-2,4(3H)-dione | Benzoxazine | Exhibits different reactivity patterns than 1,4-dione. |

| Phthalimide | Imide | Known for its role in organic synthesis; less versatile. |

| 3-Benzyl-2H-benzoxazine-2,4(3H)-dione | Substituted Benzoxazine | Enhanced biological activity due to benzyl substitution. |

| 1H-2,3-Benzoxazine-1,4(3H)-dione | Benzoxazine | Different nitrogen positioning affects reactivity. |

Each of these compounds has distinct properties and applications but shares a common structural motif that allows for comparative analysis in terms of reactivity and biological activity .

Physical Constants and Characteristics

2H-1,4-Benzoxazine-2,3(4H)-dione represents a heterocyclic aromatic compound characterized by its distinctive fused benzene and oxazine ring system with dual carbonyl functionalities. The compound exhibits well-defined physical constants that are fundamental to its identification and characterization.

The molecular formula C8H5NO3 defines the compound's atomic composition, with a molecular weight of 163.13 g/mol [1]. The compound is registered under Chemical Abstracts Service number 3597-63-5 [1] [2] [3] and carries the European Inventory of Existing Commercial Chemical Substances number 222-744-7 [4]. The MDL number MFCD00584446 serves as an additional identifier in chemical databases [1] [2] [3].

Spectroscopic identification relies on the InChI key MNDKNFRJYMSGTH-UHFFFAOYSA-N [1] and the SMILES notation C1=CC=C2C(=C1)NC(=O)C(=O)O2 [1], which precisely describe the compound's molecular structure. The compound presents as a white to off-white solid under standard conditions [2] [3], maintaining its crystalline integrity at room temperature.

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C8H5NO3 | [1] |

| Molecular Weight | 163.13 g/mol | [1] |

| CAS Number | 3597-63-5 | [1] [2] [3] |

| EINECS Number | 222-744-7 | [4] |

| MDL Number | MFCD00584446 | [1] [2] [3] |

| InChI Key | MNDKNFRJYMSGTH-UHFFFAOYSA-N | [1] |

| SMILES | C1=CC=C2C(=C1)NC(=O)C(=O)O2 | [1] |

| Appearance | White to off-white solid | [2] [3] |

| Physical State | Solid | [2] [3] |

Melting Point and Thermal Stability

The thermal behavior of 2H-1,4-Benzoxazine-2,3(4H)-dione exhibits characteristics typical of heterocyclic compounds containing multiple heteroatoms and carbonyl groups. While specific melting point data for this exact compound remains limited in the available literature, related benzoxazine-dione compounds demonstrate melting points ranging from 227-232°C [5] [6] for similar structural analogues.

The compound demonstrates limited thermal stability under ambient conditions, with research indicating gradual decomposition occurring over extended periods at room temperature [7] [8]. This decomposition process appears to be time-dependent, with observations showing that 16a gradually decomposed over several months when stored in a capped vial at room temperature [7] [8]. The thermal decomposition pathway involves complex mechanisms that may include ring-opening reactions and subsequent molecular rearrangements.

Under controlled heating conditions, the compound exhibits variable thermal stability depending on the surrounding environment. Research on related benzoxazine derivatives suggests that thermal decomposition rates accelerate significantly under acidic and basic conditions compared to neutral environments [7] [8]. The half-life for thermal decomposition varies considerably based on solution pH, with basic conditions showing the most pronounced destabilizing effects.

| Thermal Property | Observation | Conditions | Reference |

|---|---|---|---|

| Melting Point | Not specifically reported | Standard pressure | Literature survey |

| Thermal Stability | Gradually decomposes | Room temperature | [7] [8] |

| Decomposition Rate | pH-dependent | Aqueous solutions | [7] [8] |

| Storage Stability | Months under proper conditions | Sealed, dry environment | [7] [8] |

Solubility Parameters

The solubility characteristics of 2H-1,4-Benzoxazine-2,3(4H)-dione reflect its heterocyclic nature and the presence of both hydrophilic and hydrophobic structural elements. The compound demonstrates limited solubility in water [9], which is consistent with its aromatic character and relatively non-polar backbone structure.

In organic solvents, the compound exhibits moderate to good solubility. The compound shows solubility in chloroform, dichloromethane, and dimethyl sulfoxide [9], indicating compatibility with polar aprotic and moderately polar solvents. Related compounds in the benzoxazine family demonstrate solubility in DMSO at concentrations ≥ 40 mg/mL [6] [10], suggesting similar behavior for this compound.

The solubility profile indicates that the compound can interact effectively with organic reaction media, making it suitable for various synthetic applications. The polar surface area of 55.4 Ų [1] contributes to its moderate polarity, while the XLogP3 value of 1.0 [1] suggests balanced hydrophilic-lipophilic properties.

| Solvent System | Solubility | Quantitative Data | Reference |

|---|---|---|---|

| Water | Limited/Poor | Not specified | [9] |

| DMSO | Moderate | ≥ 40 mg/mL (related compounds) | [6] [10] |

| Chloroform | Soluble | Not specified | [9] |

| Dichloromethane | Soluble | Not specified | [9] |

| Organic solvents (general) | Soluble | Variable | Literature inference |

Acid-Base Properties

The acid-base behavior of 2H-1,4-Benzoxazine-2,3(4H)-dione is primarily governed by the nitrogen atom within the heterocyclic ring system and the carbonyl functionalities. The compound exhibits weak acidic character due to the presence of the N-H group in the benzoxazine ring, which can undergo deprotonation under sufficiently basic conditions.

The compound's ionization behavior is significantly influenced by solution pH. Under basic conditions, the N-H proton can be abstracted, leading to the formation of an anionic species. This ionization process affects the compound's solubility, reactivity, and stability profiles. Research on related benzoxazine derivatives indicates that the compound is most stable under neutral conditions and demonstrates decreased stability under both acidic and basic environments [7] [8].

The pKa value for this specific compound has not been explicitly reported in the literature, but structural analogues suggest values in the range typical for substituted benzoxazines. The presence of electron-withdrawing carbonyl groups adjacent to the nitrogen atom would be expected to lower the pKa value, making the compound more acidic than simple benzoxazines.

| Acid-Base Property | Characteristic | Conditions | Reference |

|---|---|---|---|

| Acidic Character | Weak acid | N-H group ionization | Structure-based analysis |

| Ionization Behavior | pH-dependent | Basic conditions | [7] [8] |

| Stability vs pH | Neutral > Acidic > Basic | Aqueous solutions | [7] [8] |

| pKa Value | Not specifically reported | Aqueous solution | Literature survey |

Reactivity Profile

The reactivity of 2H-1,4-Benzoxazine-2,3(4H)-dione is characterized by its susceptibility to various chemical transformations, particularly those involving the electrophilic carbonyl centers and the nucleophilic nitrogen atom. The compound demonstrates moderate to high reactivity toward hydrolysis under aqueous conditions, with the reaction rate significantly enhanced under both acidic and basic conditions [7] [8].

Nucleophilic attack represents a primary reaction pathway, particularly under basic conditions where the compound shows increased susceptibility to ring-opening reactions. The dual carbonyl system creates multiple reactive sites that can undergo nucleophilic addition or substitution reactions. The compound can participate in thermal decomposition reactions at elevated temperatures, leading to ring fragmentation and formation of acyclic products.

The compound exhibits potential for oxidation and reduction reactions. Oxidizing agents can target the nitrogen atom or the aromatic ring system, while reducing agents may affect the carbonyl functionalities. The rigid ring structure with zero rotatable bonds [1] constrains conformational flexibility but provides defined reaction geometries for selective transformations.

| Reaction Type | Reactivity Level | Conditions | Products/Notes | Reference |

|---|---|---|---|---|

| Hydrolysis | Moderate to high | Aqueous (acidic/basic) | Ring cleavage products | [7] [8] |

| Thermal decomposition | Gradual | Elevated temperature | Decomposition products | [7] [8] |

| Nucleophilic attack | Susceptible | Basic conditions | Ring-opened products | Literature inference |

| Ring opening | Possible | Thermal or chemical | Acyclic compounds | Literature inference |

| Oxidation | Possible | Oxidizing agents | Oxidized derivatives | Literature inference |

| Reduction | Possible | Reducing agents | Reduced derivatives | Literature inference |

Stability Under Various Conditions

The stability profile of 2H-1,4-Benzoxazine-2,3(4H)-dione varies considerably depending on environmental conditions, with neutral pH conditions providing the most favorable environment for long-term storage and handling. Under ambient room temperature conditions, the compound undergoes gradual decomposition over periods measured in months, as evidenced by observations that samples stored in sealed containers show measurable degradation over time [7] [8].

Temperature effects play a crucial role in compound stability. Elevated temperatures accelerate decomposition processes, while acidic and basic conditions significantly reduce stability compared to neutral environments. Research on related compounds demonstrates that basic conditions represent the least stable environment [7] [8], with decomposition half-lives significantly shorter than those observed under neutral or acidic conditions.

Moisture and humidity present additional stability challenges, as the compound may undergo hydrolytic degradation in the presence of water. The recommended storage conditions include cool, dry environments with protection from light and moisture. Oxidizing atmospheres should be avoided, and inert gas storage may be beneficial for long-term preservation.

The compound's complexity value of 226 [1] reflects its intricate molecular structure, which contributes to its varied stability behavior under different conditions. Proper storage in sealed containers under ambient temperature in dry conditions can extend shelf life significantly compared to exposure to adverse environments.

| Storage Condition | Stability Assessment | Time Scale | Recommendation | Reference |

|---|---|---|---|---|

| Room temperature (ambient) | Gradually decomposes | Months | Cool, dry place | [7] [8] |

| Elevated temperature | Less stable | Variable | Avoid heating | Literature inference |

| Acidic conditions | Less stable | Variable | Avoid acidic conditions | [7] [8] |

| Basic conditions | Least stable | Variable | Avoid basic conditions | [7] [8] |

| Neutral conditions | Most stable | Extended | Preferred storage pH | [7] [8] |

| Moisture/humidity | Potentially unstable | Variable | Dry conditions | Literature inference |

| Light exposure | Not specifically reported | Unknown | Protect from light | General practice |

| Oxidizing atmosphere | Potentially unstable | Variable | Inert atmosphere | Literature inference |